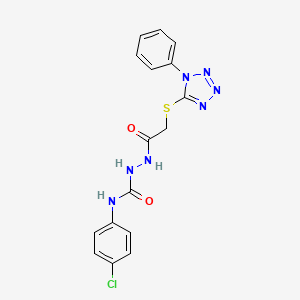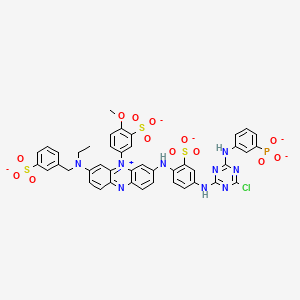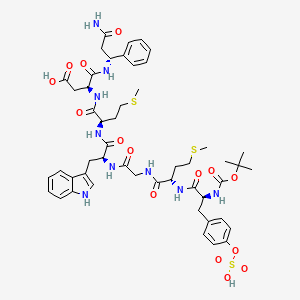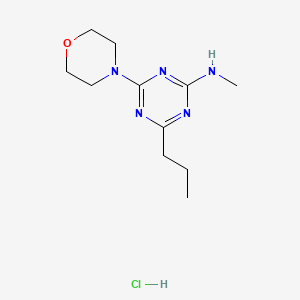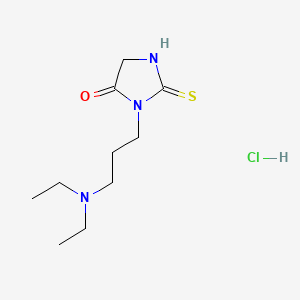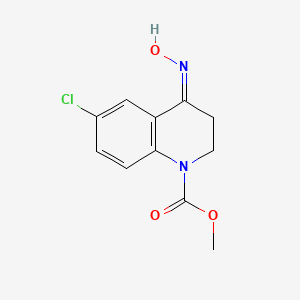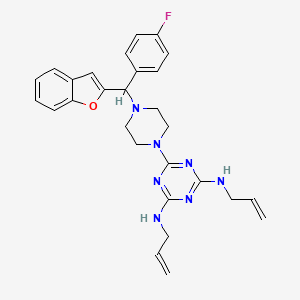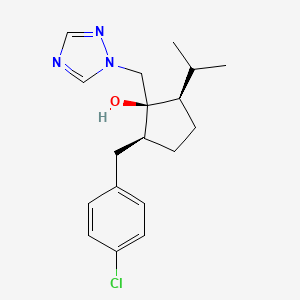
Ipconazole, (1R,2S,5R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipconazole, (1R,2S,5R)-rel-, is a chiral triazole fungicide widely used in agriculture to protect crops from fungal diseases. It is known for its broad-spectrum activity against various fungal pathogens and its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ipconazole involves several steps, starting with the preparation of the chiral intermediate (1R,2S,5R)-2-isopropyl-5-methylcyclohexylamine. This intermediate is then reacted with triazole derivatives under specific conditions to form the final product . The reaction typically employs diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of Ipconazole follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of flow chemistry and microreactor technology has been explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ipconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its fungicidal properties .
Common Reagents and Conditions: Common reagents used in the reactions of Ipconazole include diacetoxyiodobenzene, ammonium carbamate, and various triazole derivatives. The reactions are typically carried out in solvents like acetonitrile under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of Ipconazole include various triazole derivatives and chiral intermediates. These products are crucial for the compound’s fungicidal activity and its ability to inhibit ergosterol biosynthesis .
Wissenschaftliche Forschungsanwendungen
Ipconazole has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying chiral synthesis and reaction mechanisms . In biology, it is employed to investigate the effects of fungicides on fungal pathogens and their resistance mechanisms . In medicine, Ipconazole is explored for its potential use in treating fungal infections in humans . In industry, it is widely used in agriculture to protect crops from fungal diseases and improve crop yield .
Wirkmechanismus
Ipconazole exerts its fungicidal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets of Ipconazole include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Vergleich Mit ähnlichen Verbindungen
Ipconazole is unique among triazole fungicides due to its chiral structure and broad-spectrum activity. Similar compounds include other triazole fungicides like tebuconazole, propiconazole, and difenoconazole . Compared to these compounds, Ipconazole exhibits higher efficacy against a wider range of fungal pathogens and has a lower risk of resistance development .
List of Similar Compounds:- Tebuconazole
- Propiconazole
- Difenoconazole
Ipconazole’s unique chiral structure and broad-spectrum activity make it a valuable fungicide in agriculture and a subject of interest in scientific research.
Eigenschaften
CAS-Nummer |
115850-69-6 |
|---|---|
Molekularformel |
C18H24ClN3O |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
(1R,2S,5R)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17+,18+/m0/s1 |
InChI-Schlüssel |
QTYCMDBMOLSEAM-CGTJXYLNSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




